Boc-Asp(OBzl)-Pro-Arg-AMC
Description
Boc-Asp(OBzl)-Pro-Arg-AMC is a fluorogenic peptide substrate widely used to measure thrombin activity in biochemical assays. Its structure includes a Boc (tert-butoxycarbonyl) protecting group, a benzyl-protected aspartic acid (Asp(OBzl)), proline (Pro), arginine (Arg), and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. Upon cleavage by thrombin, the AMC moiety is released, emitting fluorescence at 460 nm when excited at 360 nm, enabling real-time quantification of enzymatic activity .
Properties
Molecular Formula |
C37H47N7O9 |
|---|---|
Molecular Weight |
733.8 g/mol |
IUPAC Name |
benzyl (3S)-4-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C37H47N7O9/c1-22-18-31(46)52-29-19-24(14-15-25(22)29)41-32(47)26(12-8-16-40-35(38)39)42-33(48)28-13-9-17-44(28)34(49)27(43-36(50)53-37(2,3)4)20-30(45)51-21-23-10-6-5-7-11-23/h5-7,10-11,14-15,18-19,26-28H,8-9,12-13,16-17,20-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,50)(H4,38,39,40)/t26-,27-,28-/m0/s1 |
InChI Key |
CGHJNIDVCUBKPA-KCHLEUMXSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Asp(OBzl)-Pro-Arg-AMC typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, Boc-Asp(OBzl), to a solid resin. Subsequent amino acids, Pro and Arg, are sequentially added using coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final step involves the attachment of the AMC group to the peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of continuous flow reactors and mechanochemical methods, such as reactive extrusion, can further enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Boc-Asp(OBzl)-Pro-Arg-AMC can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).
Hydrolysis: Cleavage of the ester bond in Boc-Asp(OBzl) under basic conditions (e.g., sodium hydroxide).
Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: Sodium hydroxide (NaOH) in water.
Coupling: Diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF)
Major Products Formed
Deprotected Peptide: Removal of the Boc group yields the free amine form of the peptide.
Hydrolyzed Peptide: Cleavage of the ester bond yields the free acid form of the peptide
Scientific Research Applications
Boc-Asp(OBzl)-Pro-Arg-AMC is widely used in scientific research, particularly in the following fields:
Chemistry: As a substrate in studies of peptide synthesis and enzymatic reactions.
Biology: In assays to measure protease activity, such as caspase and trypsin.
Medicine: In drug discovery and development, particularly for screening protease inhibitors.
Industry: In the production of diagnostic kits and research reagents
Mechanism of Action
The mechanism of action of Boc-Asp(OBzl)-Pro-Arg-AMC involves its cleavage by proteases, releasing the AMC fluorophore. The fluorescence intensity of AMC increases upon cleavage, allowing for the quantification of protease activity. The molecular targets of this compound are the active sites of proteases, where it binds and undergoes hydrolysis .
Comparison with Similar Compounds
Key Properties
- CAS Number : 113866-00-5 .
- Molecular Weight : 733.81 (free base); 770.28 (HCl salt) .
- Kinetics : High sensitivity for thrombin with $ k{cat} = 160 \, \text{s}^{-1} $ and $ Km = 11 \, \mu\text{M} $ .
- Applications : Quantifying thrombin in brain injury models , sepsis , and COVID-19 studies .
Comparison with Similar Compounds
Substrate Specificity and Enzyme Targets
Boc-Asp(OBzl)-Pro-Arg-AMC is highly selective for thrombin and trypsin , whereas other fluorogenic substrates target distinct proteases:
| Compound | Primary Enzyme Targets | Detection Method | Key Applications | Source |
|---|---|---|---|---|
| This compound | Thrombin, Trypsin | Fluorescence (AMC) | Neurotrauma, sepsis, COVID-19 studies | Bachem, MCE, GLPBIO |
| Pefafluor PCa (Pyroglu-Pro-Arg-AMC) | Activated Protein C (APC) | Fluorescence (AMC) | APC activity in coagulation disorders | Pentapharm |
| Bz-Ile-Glu-Gly-Arg-pNA | Factor Xa | Colorimetric (pNA) | Anticoagulant drug screening | Bankpeptide |
| Z-Leu-Arg-AMC | Cathepsin B/L | Fluorescence (AMC) | Cancer, lysosomal storage disease research | Bankpeptide |
| N-succinyl-Ala-Ala-Pro-Val-pNA | Neutrophil Elastase | Colorimetric (pNA) | Inflammatory disease models | Bankpeptide |
Key Observations :
- Sensitivity : this compound’s AMC-based detection offers higher sensitivity than colorimetric pNA substrates .
- Cross-Reactivity : While this compound is thrombin-specific in the presence of inhibitors (e.g., bestatin, prolyl endopeptidase inhibitor), Z-Leu-Arg-AMC may cross-react with cathepsins, requiring additional validation .
Kinetic Efficiency
This compound demonstrates superior catalytic efficiency for thrombin compared to other substrates:
| Substrate | $ K_m \, (\mu\text{M}) $ | $ k_{cat} \, (\text{s}^{-1}) $ | $ k{cat}/Km \, (\text{M}^{-1}\text{s}^{-1}) $ |
|---|---|---|---|
| This compound | 11 | 160 | $ 1.45 \times 10^7 $ |
| H-D-Val-Leu-Lys-pNA | 300 | 25 | $ 8.3 \times 10^4 $ |
| Bz-Ile-Glu-Gly-Arg-pNA | 50 | 30 | $ 6.0 \times 10^5 $ |
Implications : The low $ Km $ and high $ k{cat}/K_m $ of this compound make it ideal for detecting low thrombin concentrations in complex biological samples .
Practical Considerations
- Storage : this compound requires storage at -20°C in DMSO to prevent degradation, similar to Z-Leu-Arg-AMC . In contrast, pNA substrates are often stable at 4°C .
- Cost and Availability : this compound is commercially available from multiple suppliers (e.g., Bachem, MCE), while Pefafluor PCa is niche and costlier .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
